![molecular formula C20H22N4O2S B2653680 N-benzyl-3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide CAS No. 1705074-56-1](/img/structure/B2653680.png)
N-benzyl-3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-benzyl-3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C20H22N4O2S and its molecular weight is 382.48. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Compounds bearing 1,3,4-oxadiazole moieties, similar to the target compound, have been synthesized and shown to exhibit moderate to significant antibacterial activity. For instance, a series of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide demonstrated moderate to significant activity against both Gram-negative and Gram-positive bacteria, highlighting the potential of such compounds in the development of new antimicrobial agents (Khalid et al., 2016).
Anticancer Evaluation
The structural features of 1,3,4-oxadiazole and thiophene, as found in the query compound, have been exploited in the design and synthesis of anticancer agents. A study reported the synthesis and anticancer evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, where some derivatives exhibited moderate to excellent anticancer activity against a variety of cancer cell lines, including breast, lung, colon, and ovarian cancers (Ravinaik et al., 2021).
Enzyme Inhibition
Another significant area of application is the inhibition of specific enzymes. For example, a study on the synthesis, spectral analysis, and biological evaluation of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides demonstrated their potential as butyrylcholinesterase (BChE) inhibitors. This activity is particularly relevant in the context of neurodegenerative diseases like Alzheimer's, where enzyme inhibition can play a therapeutic role (Khalid et al., 2016).
Antituberculosis Activity
Thiophene derivatives have also been investigated for their activity against tuberculosis. A study on thiazole-aminopiperidine hybrid analogues designed as Mycobacterium tuberculosis GyrB inhibitors reported promising activity, indicating the potential of such compounds in the development of new antituberculosis drugs (Jeankumar et al., 2013).
properties
IUPAC Name |
N-benzyl-3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c25-20(21-12-15-5-2-1-3-6-15)24-9-4-7-16(13-24)11-18-22-19(23-26-18)17-8-10-27-14-17/h1-3,5-6,8,10,14,16H,4,7,9,11-13H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYZTOKAWJMQQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NCC2=CC=CC=C2)CC3=NC(=NO3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.